1-(2-Methoxy-5-nitrophenyl)ethanol
Description
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-6,11H,1-2H3 |
InChI Key |
ATJALFGYLCQCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-(2-Methoxy-5-nitrophenyl)ethanol with its analogs:
*Calculated based on formula C₉H₁₁NO₄.
Key Observations:
- Substituent Effects: The thiourea analog (227.24 g/mol) has a higher molecular weight than the acetamide derivative (210.19 g/mol) due to the sulfur atom. The nitro group in all compounds contributes to polar interactions, affecting solubility in organic solvents like methanol or ethyl acetate .
- Thermal Stability : N-(2-Methoxy-5-nitrophenyl)acetamide has a defined melting point (178–179°C) , suggesting higher crystallinity compared to the thiourea analog, which is reported as a sticky oil during synthesis .
Functional Group Reactivity:
- The ethanol group in this compound can undergo oxidation to form a ketone or participate in esterification.
- The acetamide derivative’s stability under reflux conditions (e.g., with AlCl₃ ) suggests robustness in acidic environments.
Toxicity and Handling
Preparation Methods
Reaction Conditions and Mechanism
In this approach, 2-methoxy-5-nitrotoluene is dissolved in DMSO at a concentration exceeding 1 mol/L. Oxygen gas is introduced under vigorous stirring, with potassium hydroxide (KOH) acting as a base to deprotonate intermediates. The reaction proceeds at 25–40°C for 3–5 hours, yielding the target alcohol via a radical-mediated oxidation mechanism. The methoxy group’s electron-donating nature enhances the stability of intermediate radicals, facilitating selective oxidation at the methyl group.
Optimization and Challenges
Key parameters include:
-
Solvent selection : DMSO outperforms DMF due to its superior radical-stabilizing properties.
-
Temperature control : Elevated temperatures (>40°C) promote overoxidation to ketones, while subambient temperatures (<20°C) slow reaction kinetics.
-
Alkali hydroxide loading : A KOH-to-substrate molar ratio of 1:2 ensures complete deprotonation without side reactions.
Pilot-scale trials report yields of 35–40%, limited by competing dimerization to 1,2-di-(2-methoxy-5-nitrophenyl)ethanol.
Ultrasound-Assisted Hydroxyalkylation
A novel synthesis leveraging ultrasound irradiation enables the coupling of 2-methoxy-5-nitrotoluene with formaldehyde in the presence of sodium ethoxide (NaOEt). This method circumvents traditional Grignard reagents, offering milder conditions and shorter reaction times.
Procedure and Mechanistic Insights
A mixture of 2-methoxy-5-nitrotoluene (10 mmol), paraformaldehyde (5 mmol), and NaOEt (20 mmol) in DMSO/ethanol (6:36 mL) undergoes sonication at 50°C under argon. Ultrasound irradiation (40 kHz) accelerates the formation of the hydroxymethyl anion, which attacks the nitrotoluene’s methyl group via nucleophilic substitution. The reaction completes within 8 hours, yielding this compound in 58–62% isolated yield.
Advantages Over Conventional Methods
-
Reaction time reduction : Ultrasound cuts processing time from 48 hours (thermal) to 8 hours.
-
Chemoselectivity : Competing nitro-group reduction is suppressed.
-
Scalability : The solvent system (DMSO/ethanol) permits easy extraction and purification.
Reduction of 2-Methoxy-5-nitroacetophenone
The reduction of ketone precursors provides a high-yielding route to this compound. Sodium borohydride (NaBH₄) in combination with ammonium oxalate ((NH₄)₂C₂O₄) selectively reduces 2-methoxy-5-nitroacetophenone to the target alcohol under reflux conditions.
Synthesis of the Ketone Precursor
2-Methoxy-5-nitroacetophenone is synthesized via Friedel-Crafts acylation of 3-nitro-4-methoxytoluene, though direct nitration of 2-methoxyacetophenone (65% HNO₃, H₂SO₄, 0°C) proves more efficient, yielding the ketone in 78% purity.
Reduction Protocol
A suspension of 2-methoxy-5-nitroacetophenone (1 mmol) and (NH₄)₂C₂O₄ (0.2 mmol) in acetonitrile is treated with NaBH₄ (1.2 mmol) at reflux for 55 minutes. The reaction achieves 96% conversion, with the product isolated via vacuum distillation (203–204°C).
Critical Parameters
-
Molar ratios : Excess NaBH₄ (1.2 equiv) ensures complete reduction.
-
Acid additive : Ammonium oxalate mitigates borohydride decomposition, enhancing efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of nitrotoluene | 35–40% | 3–5 hours | Direct substrate use | Dimerization side products |
| Ultrasound-assisted | 58–62% | 8 hours | Mild conditions, scalability | Requires specialized equipment |
| Ketone reduction | 90–96% | 55 minutes | High yield, chemoselective | Multi-step precursor synthesis |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for characterizing 1-(2-Methoxy-5-nitrophenyl)ethanol and its intermediates?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of intermediates, particularly to verify substituent positions on the aromatic ring. Infrared (IR) spectroscopy can identify functional groups like hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃). Mass spectrometry (MS) provides molecular weight validation. For collision cross-section predictions, computational tools can supplement experimental data . High-performance liquid chromatography (HPLC) ensures purity, with solvent selection (e.g., methanol or acetonitrile) critical for resolution .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Answer : Key steps include:
- Temperature control : Maintain ≤0°C during nitration to prevent over-nitration or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol aids in recrystallization .
- pH monitoring : Use buffered conditions to stabilize reactive intermediates, such as diazonium salts .
- Purification : Column chromatography with silica gel or preparative HPLC removes nitro-group-related impurities .
Advanced Research Questions
Q. How does the electronic interplay between methoxy and nitro groups influence the reactivity of this compound in electrophilic substitution reactions?
- Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophiles to the meta position, while the methoxy group (-OCH₃) is electron-donating, favoring para/ortho positions. This creates competing regioselectivity, requiring computational modeling (e.g., DFT) to predict dominant reaction pathways. Experimental validation via kinetic studies under varying conditions (e.g., solvent polarity, temperature) is critical .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Answer :
- Structural analogs : Compare derivatives with modified substituents (e.g., replacing nitro with amino groups) to isolate activity contributors .
- Dose-response studies : Test compounds across a concentration gradient to identify non-linear effects.
- Target validation : Use molecular docking or surface plasmon resonance (SPR) to confirm binding specificity to enzymes/receptors .
- Meta-analysis : Cross-reference data from multiple assays (e.g., antimicrobial vs. cytotoxicity screens) to rule off-target effects .
Q. How can researchers predict the environmental stability and degradation pathways of this compound?
- Answer : Computational tools like EPI Suite estimate biodegradability and toxicity. Lab-scale studies under simulated environmental conditions (e.g., UV exposure, microbial action) identify degradation products via LC-MS. The nitro group may reduce photostability, requiring stabilization with antioxidants (e.g., BHT) in long-term storage .
Q. What in silico approaches are effective for designing this compound derivatives with enhanced pharmacokinetic properties?
- Answer :
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity.
- Molecular dynamics simulations : Evaluate binding persistence to targets (e.g., enzymes) under physiological conditions .
Methodological and Safety Considerations
Q. How should researchers handle hazardous intermediates during synthesis (e.g., nitroso compounds)?
- Answer :
- Ventilation : Use fume hoods for steps releasing toxic vapors (e.g., nitration with HNO₃/H₂SO₄) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Neutralization : Quench reactive intermediates (e.g., diazonium salts) with ice-cold water or urea .
Q. What analytical techniques validate the purity of this compound in multi-step syntheses?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
